molecular formula C14H13Cl2N3O2 B12334705 Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate

Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate

Cat. No.: B12334705
M. Wt: 326.2 g/mol
InChI Key: BIUKRTGSWOFVGT-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate core substituted with chlorine atoms and a methylpyridinylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropicolinic acid with 3-methyl-2-pyridinemethanamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate is unique due to its specific substitution pattern and the presence of both chlorine and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

methyl 3,6-dichloro-4-[(3-methylpyridin-2-yl)methylamino]pyridine-2-carboxylate

InChI

InChI=1S/C14H13Cl2N3O2/c1-8-4-3-5-17-10(8)7-18-9-6-11(15)19-13(12(9)16)14(20)21-2/h3-6H,7H2,1-2H3,(H,18,19)

InChI Key

BIUKRTGSWOFVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNC2=CC(=NC(=C2Cl)C(=O)OC)Cl

Origin of Product

United States

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